

experimental procedure for benzylation using 4-Cyanobenzoyl chloride

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Compound of Interest

Compound Name: 4-Cyanobenzoyl chloride

Cat. No.: B1630317

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Application Notes: Benzoylation Using 4-Cyanobenzoyl Chloride

Introduction

4-Cyanobenzoyl chloride is a versatile acylating reagent widely utilized in organic synthesis and medicinal chemistry.[1] Its strategic importance lies in its bifunctional nature: a highly reactive acyl chloride group and a cyano group that can be further transformed.[1] The acyl chloride facilitates the formation of esters, amides, and thioesters through reaction with various nucleophiles such as alcohols, amines, and thiols.[1] This makes it a key building block in the synthesis of complex molecules, including novel therapeutic agents. Benzamide derivatives, in particular, exhibit a broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[2] These protocols detail the experimental procedures for the acylation of amines and alcohols using **4-cyanobenzoyl chloride**.

Physicochemical Properties of 4-Cyanobenzoyl Chloride

Property	Value	References
Molecular Formula	C ₈ H ₄ CINO	[3] [4]
Molecular Weight	165.58 g/mol	[5]
Melting Point	68-70 °C	[5]
Boiling Point	110 °C / 2 mmHg	[5]
Appearance	Almost white to beige crystalline powder	[5]
Solubility	Soluble in organic solvents like ether, chloroform, and DMF. Reacts with water.	[3] [5]
Hazard Codes	C (Corrosive)	[5]

Experimental Protocols

Protocol 1: Synthesis of N-Aryl-4-cyanobenzamides

This protocol outlines the synthesis of N-aryl benzamides, a class of compounds with significant potential in drug discovery, via the Schotten-Baumann reaction.[\[2\]](#)

Materials:

- **4-Cyanobenzoyl chloride**
- Substituted aniline (e.g., aniline, 4-chloroaniline)
- Anhydrous Dichloromethane (DCM)
- Triethylamine (TEA) or Pyridine
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)

- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate for chromatography

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the substituted aniline (1.0 equivalent) in anhydrous DCM.[2]
- Add triethylamine or pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.[2]
- In a separate flask, dissolve **4-cyanobenzoyl chloride** (1.05 equivalents) in anhydrous DCM.[2]
- Add the **4-cyanobenzoyl chloride** solution dropwise to the stirring amine solution at 0 °C.[2]
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]
- Upon completion, quench the reaction by adding water.[2]
- Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO_3 solution, and brine.[2]
- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate under reduced pressure.[2]
- Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure N-aryl-4-cyanobenzamide.[2]

Protocol 2: Synthesis of 4-Cyanobenzoate Esters

This protocol describes the esterification of an alcohol using **4-cyanobenzoyl chloride**, a common method for producing substituted benzoate esters.

Materials:

- **4-Cyanobenzoyl chloride**
- Alcohol (e.g., benzyl alcohol, phenol)
- Anhydrous Dichloromethane (DCM) or Pyridine (as solvent and base)
- Pyridine or Triethylamine (if using DCM as solvent)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate for chromatography

Procedure:

- In a round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent) in anhydrous DCM or pyridine.
- If using DCM, add pyridine or triethylamine (1.2 equivalents) to the solution. Cool the mixture to 0 °C in an ice bath.
- In a separate flask, dissolve **4-cyanobenzoyl chloride** (1.1 equivalents) in a minimal amount of anhydrous DCM.
- Add the **4-cyanobenzoyl chloride** solution dropwise to the stirring alcohol solution at 0 °C.
- Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC.

- Once the reaction is complete, dilute the mixture with DCM and transfer to a separatory funnel.
- Wash the organic layer sequentially with 1 M HCl (to remove pyridine/TEA), saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.
- Purify the crude product by silica gel column chromatography using an appropriate eluent (e.g., hexanes/ethyl acetate) to obtain the pure ester.

Data Presentation

Example Characterization Data for a Synthesized 4-Cyanobenzamide Derivative:

Reactant (Aniline)	Product Structure	Yield (%)	M.p. (°C)	Analytical Data Reference
Aniline	N-phenyl-4-cyanobenzamide	92%	158-160	¹ H NMR, ¹³ C NMR, HRMS Consistent with[6]
4-chloroaniline	N-(4-chlorophenyl)-4-cyanobenzamide	89%	195-197	¹ H NMR, ¹³ C NMR, HRMS Consistent with[6]
4-methoxyaniline	N-(4-methoxyphenyl)-4-cyanobenzamide	95%	174-176	¹ H NMR, ¹³ C NMR, HRMS Consistent with[6]

Note: Yields and melting points are representative examples.

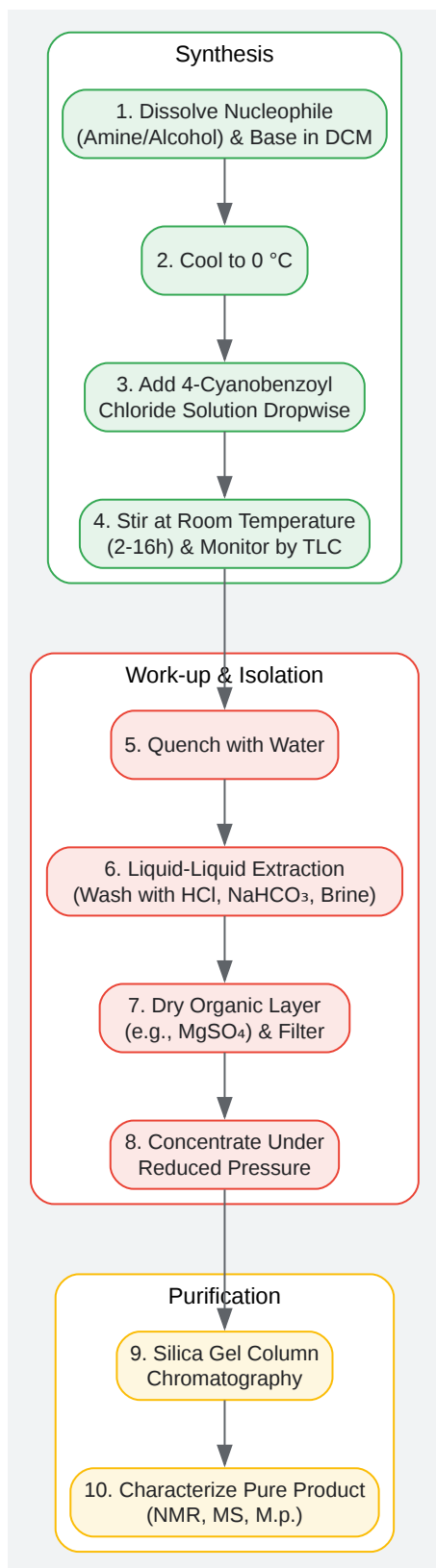
Safety Information

4-Cyanobenzoyl chloride is a corrosive and moisture-sensitive compound.[3][5] It can cause severe skin burns and eye damage.[4]

- Handling: Always handle in a well-ventilated fume hood.[3] Keep away from moisture as it reacts with water.[3][5]
- Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection (safety goggles and face shield).[3]
- First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[3] In case of skin contact, wash immediately with plenty of water. If ingested or inhaled, seek medical attention immediately.[3]

Visualizations

Caption: General scheme for the acylation of nucleophiles.



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Caption: Experimental workflow for synthesis and purification.

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